molecular formula C21H22N4O5S B2867491 N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898634-93-0

N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2867491
CAS No.: 898634-93-0
M. Wt: 442.49
InChI Key: NASMYRVQMBZADN-UHFFFAOYSA-N
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Description

This compound is a triazine-linked acetamide derivative featuring a 2,5-dimethoxyphenyl group and a 4-methoxybenzyl-substituted hydroxy-triazine moiety connected via a sulfanyl bridge. Its structural complexity arises from the combination of methoxy substituents and the heterocyclic triazine core, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-14-6-4-13(5-7-14)10-17-20(27)23-21(25-24-17)31-12-19(26)22-16-11-15(29-2)8-9-18(16)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASMYRVQMBZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.49 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)-2-{[6-(4-methoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Gram-positive and Gram-negative Bacteria : Several derivatives of triazine compounds have shown effectiveness against various bacterial strains. The presence of methoxy groups in the structure often correlates with enhanced activity against these organisms .
CompoundActivity AgainstReference
Triazine Derivative AGram-positive bacteria
Triazine Derivative BGram-negative bacteria

Cytotoxic Effects

Studies have demonstrated that certain derivatives of acetamides show cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications such as the addition of methoxy groups can enhance cytotoxicity.

  • Cytotoxicity Assays : MTT assays have been employed to evaluate the cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values indicating significant growth inhibition.
Cell LineIC50 (µg/mL)Reference
HT291.61 ± 1.92
MCF71.98 ± 1.22

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazine derivatives revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a dilution method to assess the minimum inhibitory concentration (MIC), establishing that compounds with methoxy substitutions were particularly effective.

Study 2: Cytotoxicity in Cancer Research

In another investigation focused on cancer therapeutics, the compound was tested against several human cancer cell lines. The results indicated that it could induce apoptosis in a dose-dependent manner, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents like cisplatin.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide:

Basic Information

  • Name: this compound
  • Molecular Formula: C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S
  • Molecular Weight: 442.49
  • Purity: Typically around 95%
  • CAS Registry Number: 898634-93-0

IUPAC Name: N-(2,5-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide

InChI: InChI=1S/C21H22N4O5S/c1-28-14-6-4-13(5-7-14)10-17-20(27)23-21(25-24-17)31-12-19(26)22-16-11-15(29-2)8-9-18(16)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)

Applications

The search results indicate that this compound is a "useful research compound". However, the provided information does not specify the exact nature of these research applications. The compound is not intended for human or veterinary use.

Potential Areas of Research

Due to the limited information available, potential research areas can only be inferred from the compound's structure and the general applications of related compounds:

  • Medicinal Chemistry: Acetamide derivatives have been explored for various biological activities . Research has been done synthesizing N-(6-Arylbenzo[d]thiazole-2-yl)acetamides and evaluating them for antioxidant, antibacterial, and urease inhibition . Some acetamide derivatives of ciprofloxacin and norfloxacin have shown antibacterial activity .
  • gamma-Secretase Inhibitors: Hydrocinnamide derivatives have been investigated as potential gamma-secretase inhibitors for use in Alzheimer's disease .
  • Anticancer Research: Some research has been done to identify novel anticancer compounds through drug library screening .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares a common acetamide backbone with multiple derivatives reported in the literature. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities Source
N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide C₂₀H₂₂N₄O₆S 2,5-dimethoxyphenyl, 4-methoxybenzyl-triazine, sulfanyl bridge ~462.5 (estimated) Not explicitly reported; inferred from triazine/acetamide analogs (enzyme inhibition) Synthesized
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S Chloro, methylphenyl, indole-oxadiazole 428.5 Moderate LOX inhibition (IC₅₀ = 45 μM), weak α-glucosidase inhibition (IC₅₀ = 110 μM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₈H₁₆F₃N₂O₃S 2,5-dimethoxyphenyl, CF₃-benzothiazole 409.4 Anticancer activity (specific targets not disclosed)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) C₉H₉ClN₂O₅S Chloro, nitro, methylsulfonyl 292.7 Intermediate for sulfur-containing heterocycles; no direct bioactivity reported

Substituent Effects on Properties

  • Methoxy Groups : The 2,5-dimethoxyphenyl and 4-methoxybenzyl groups in the target compound likely enhance solubility and electron-donating capacity compared to electron-withdrawing groups (e.g., nitro in compound I or chloro in 8t ).
  • Triazine vs.
  • Sulfanyl Bridge: The sulfanyl linker in the target compound is structurally analogous to sulfonamide derivatives (e.g., compound I ), which are known for metabolic stability but may differ in redox sensitivity.

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